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Benzo(f)naphtho(2,1-b)(1,7)naphthyridine

Cat. No.: B12665875
CAS No.: 224-44-2
M. Wt: 280.3 g/mol
InChI Key: RFNIFMWKZZYXPZ-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature of Polycyclic Naphthyridines

Polycyclic compounds are organic molecules characterized by having several closed rings of atoms. wikipedia.org The nomenclature of these systems is systematic, following rules established by the International Union of Pure and Applied Chemistry (IUPAC) to provide a unique and descriptive name for every chemical structure. nist.gov

The name "Benzo(f)naphtho(2,1-b)(1,7)naphthyridine" can be deconstructed to understand the molecule's structure:

Naphthyridine : This is the parent heterocycle. Naphthyridines are bicyclic aromatic compounds with the molecular formula C₈H₆N₂. They consist of two fused pyridine (B92270) rings. There are six possible isomers of naphthyridine, distinguished by the position of the two nitrogen atoms. mdpi.com The "(1,7)" designation specifies the isomer where the nitrogen atoms are at positions 1 and 7 of the fused ring system. qmul.ac.uk

Benzo(f) : This indicates that a benzene (B151609) ring is fused to the 'f' face of the parent naphthyridine core. The lettering of the faces corresponds to the bonding locations of the parent structure.

Naphtho(2,1-b) : This signifies the fusion of a naphthalene (B1677914) group to the 'b' face of the naphthyridine core. The numbers "2,1" indicate the specific atoms of the naphthalene ring that are fused to the parent heterocycle.

The resulting structure is a complex, fused pentacyclic system containing two nitrogen atoms embedded within a large aromatic framework. chemnet.com The planar architecture of such molecules is often confirmed by X-ray crystallography, revealing bond lengths consistent with aromatic delocalization. vulcanchem.com

Contextual Significance within Benzo-Fused Polycyclic Aza-Heterocycles

Benzo-fused polycyclic aza-heterocycles, often referred to as N-PAHs or azapolycyclic aromatic hydrocarbons (aza-PAHs), are a class of compounds that have garnered significant attention in various scientific fields. The introduction of nitrogen atoms into a polycyclic aromatic hydrocarbon (PAH) framework dramatically alters the molecule's electronic properties, solubility, and biological activity compared to its all-carbon analogue. rsc.orgresearchgate.net

The significance of these compounds stems from several key areas:

Medicinal Chemistry : Many benzo-fused naphthyridine derivatives exhibit a wide range of biological activities. nih.gov They are investigated as scaffolds for developing new therapeutic agents, with some derivatives showing potential as inhibitors of enzymes like monoamine oxidase (MAO) or as antiproliferative agents against cancer cells. mdpi.com For instance, derivatives of benzo[b] rsc.orgmdpi.comnaphthyridine have shown cytotoxic activities against various cancer cell lines. mdpi.com

Materials Science : The electron-deficient nature of the nitrogen-containing rings makes these molecules interesting candidates for organic electronics. rsc.org The ability to fine-tune their electronic and optical properties through synthetic modification allows for the development of new materials for applications such as organic light-emitting diodes (OLEDs) and sensors. researchgate.net The extended π-conjugated systems in these molecules often lead to interesting photophysical properties, including fluorescence. nih.gov

Supramolecular Chemistry : The planar structure and potential for π-π stacking interactions make these compounds valuable building blocks in supramolecular assembly. rsc.org

The table below provides physicochemical data for a derivative of the core compound, illustrating the type of data researchers collect for this class of molecules.

PropertyValue/Description
Molecular FormulaC₁₈H₁₂N₂O₂ (methyl ester derivative)
Molecular Weight288.3 g/mol
Melting Point138–140°C (3a derivative)
λₘₐₓ (UV-Vis)320–350 nm (π→π* transitions)

Data sourced from a study on this compound derivatives. vulcanchem.com

Overview of Research Trajectories for Nitrogen-Containing Polycyclic Systems

Research into nitrogen-containing polycyclic systems is a dynamic and expanding area of organic chemistry. rsc.orgnih.gov The overarching goals are to synthesize novel structures with tailored properties and to explore their potential applications.

Key research trajectories include:

Development of Novel Synthetic Methodologies : A primary focus is the creation of efficient and versatile synthetic routes to these complex molecules. mdpi.com This includes the use of transition-metal-free processes, palladium-catalyzed coupling reactions, and cascade reactions that can build the intricate ring systems in a single pot. researchgate.netnih.gov For example, methods like the Friedländer annulation and Skraup synthesis are classical protocols used for constructing naphthyridine scaffolds. nih.gov More modern approaches involve intramolecular C-H/C-H biaryl coupling to construct benzo-fused systems. mdpi.com

Exploration of Physicochemical Properties : There is a significant effort to understand the fundamental optical and electronic properties of these compounds. nih.gov Researchers study their absorption and fluorescence spectra to assess their potential as organic luminescence materials. nih.govbeilstein-journals.org The introduction of nitrogen atoms can lead to unique properties, such as in bowl-shaped nitrogen-doped PAHs, which are explored for their distinct architectures and functionalities in materials science. rsc.orgresearchgate.net

Prebiotic Chemistry and Astrobiology : Nitrogen-containing PAHs are considered important prebiotic precursors in the synthesis of nucleobases. nih.gov Studies have shown that complex NPAHs can be formed under conditions simulating extraterrestrial impacts, suggesting a potential role for these compounds in the origins of life. nih.gov

Environmental Science : As analogues of PAHs, N-PAHs are also studied for their environmental fate and behavior. researchgate.net Research indicates they are often more toxic and persistent than their homocyclic counterparts, prompting investigations into their presence and biodegradation in ecosystems. researchgate.net

The continuous development in synthetic chemistry allows for the creation of increasingly complex and functionally diverse nitrogen-containing polycyclic systems, paving the way for new discoveries in medicine, materials science, and beyond.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H12N2 B12665875 Benzo(f)naphtho(2,1-b)(1,7)naphthyridine CAS No. 224-44-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

224-44-2

Molecular Formula

C20H12N2

Molecular Weight

280.3 g/mol

IUPAC Name

10,13-diazapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene

InChI

InChI=1S/C20H12N2/c1-2-6-14-13(5-1)9-10-19-16(14)11-17-15-7-3-4-8-18(15)21-12-20(17)22-19/h1-12H

InChI Key

RFNIFMWKZZYXPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=CC=CC=C5N=C4

Origin of Product

United States

Synthetic Methodologies for Benzo F Naphtho 2,1 B 1,7 Naphthyridine and Its Analogues

Established Cyclization and Annulation Reactions

Traditional methods for the construction of fused nitrogen-containing heterocyclic systems, such as the Ullmann–Fetvadjian, Friedländer, and Skraup reactions, have been successfully applied to the synthesis of benzo-naphthyridine cores. These reactions rely on the formation of key carbon-carbon and carbon-nitrogen bonds through condensation and cyclization processes.

Ullmann–Fetvadjian Condensation Approaches for Benzo(f)naphtho(2,1-b)(1,7)naphthyridine

The Ullmann–Fetvadjian condensation provides a direct route to the benzo[f]naphtho[2,1-b] Current time information in Santa Cruz, CA, US.rsc.orgnaphthyridine skeleton. This reaction involves the condensation of an appropriate amino-quinoline with β-naphthol and a formaldehyde (B43269) source, such as paraformaldehyde. rsc.org

A specific example is the reaction of 3-aminoquinoline (B160951) with β-naphthol and paraformaldehyde, which yields benzo[f]naphtho[2,1-b] Current time information in Santa Cruz, CA, US.rsc.orgnaphthyridine. rsc.org The reaction proceeds via an initial aminomethylation of the β-naphthol by the 3-aminoquinoline and paraformaldehyde, followed by an intramolecular cyclization and subsequent aromatization to afford the final tetracyclic product. The cyclization occurs at the C-4 position of the quinoline (B57606) ring. rsc.org

Table 1: Ullmann–Fetvadjian Synthesis of Benzo[f]naphtho[2,1-b] Current time information in Santa Cruz, CA, US.rsc.orgnaphthyridine

Reactant 1 Reactant 2 Reagent Product Reference

The product of this reaction is a pale yellow solid with a melting point of 215°C. rsc.org This method offers a straightforward entry to the specific isomer, benzo[f]naphtho[2,1-b] Current time information in Santa Cruz, CA, US.rsc.orgnaphthyridine, a compound of interest due to its isosteric relationship with carcinogenic benz[a]anthracenes and angular benzacridines. rsc.org

Friedländer Condensation Strategies for Benzo-Naphthyridine Scaffolds

The Friedländer annulation is a powerful and widely used method for the synthesis of quinolines and their fused analogues, including various benzo-naphthyridine isomers. tandfonline.comnih.gov The classical Friedländer synthesis involves the base- or acid-catalyzed condensation of an aromatic ortho-amino aldehyde or ketone with a compound containing a reactive α-methylene group, followed by a cyclodehydration step. tandfonline.com

Modern modifications of this reaction have expanded its scope, employing a range of catalysts such as Brønsted acids (e.g., HCl, H₂SO₄), Lewis acids (e.g., FeCl₃, ZnCl₂, Bi(OTf)₃), and even solvent-free conditions with solid-supported catalysts. tandfonline.com This versatility allows for the synthesis of a wide array of substituted benzo-naphthyridines.

For instance, the condensation of 4-amino-6-chloroquinoline-3-carbaldehyde with various active methylene (B1212753) compounds under acidic conditions (HCl in DMF) has been shown to produce benzo[h] Current time information in Santa Cruz, CA, US.nih.govnaphthyridine derivatives. tandfonline.com Similarly, the reaction of 3-aminoquinaldehyde with 2-acetylpyridine (B122185) in the presence of sodium hydroxide (B78521) in ethanol (B145695) yields 2-(pyridin-2-yl)benzo[b] Current time information in Santa Cruz, CA, US.researchgate.netnaphthyridine. nih.gov The choice of the starting ortho-amino carbonyl compound and the active methylene component dictates the substitution pattern and the isomeric structure of the resulting benzo-naphthyridine. researchgate.net

Table 2: Examples of Friedländer Synthesis of Benzo-Naphthyridine Derivatives

o-Amino Carbonyl Compound Active Methylene Compound Catalyst/Conditions Product Type Reference
4-Amino-6-chloroquinoline-3-carbaldehyde Ethyl cyanoacetate HCl, DMF, reflux Benzo[h] Current time information in Santa Cruz, CA, US.nih.govnaphthyridine tandfonline.com
4-Amino-6-chloroquinoline-3-carbaldehyde Acetylacetone HCl, DMF, reflux Benzo[h] Current time information in Santa Cruz, CA, US.nih.govnaphthyridine tandfonline.com
3-Aminoquinaldehyde 2-Acetylpyridine NaOH, Ethanol Benzo[b] Current time information in Santa Cruz, CA, US.researchgate.netnaphthyridine nih.gov

Skraup Synthesis and Modified Protocols in Naphthyridine Formation

The Skraup synthesis, a classic method for quinoline synthesis, can also be adapted for the formation of naphthyridine skeletons. wikipedia.org The reaction typically involves heating an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822) or arsenic acid. wikipedia.orgwordpress.com The mechanism is believed to proceed through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline (B41778), followed by cyclization and oxidation to form the quinoline ring. wordpress.comnumberanalytics.com

While the direct synthesis of benzo[f]naphtho[2,1-b] Current time information in Santa Cruz, CA, US.rsc.orgnaphthyridine via a Skraup reaction is not prominently documented, the methodology has been applied to the synthesis of various naphthyridine isomers. For example, 1,5-naphthyridine (B1222797) can be synthesized from 3-aminopyridine. wordpress.com The key to forming a naphthyridine core is the use of an aminopyridine or a related amino-azaheterocycle as the starting amine.

Modifications to the Skraup reaction have been developed to improve yields and reduce the often violent nature of the reaction. wikipedia.org These include the use of milder oxidizing agents and microwave-assisted protocols. For instance, a microwave-assisted Skraup reaction using water as a solvent has been reported for the synthesis of quinoline derivatives, highlighting a greener approach to this classic transformation. rsc.org The regioselectivity of the cyclization in substituted aminopyridines is a crucial factor in determining the final naphthyridine isomer. rsc.org

Cascade and Multicomponent Reaction Sequences

Modern synthetic chemistry often favors cascade and multicomponent reactions (MCRs) for the construction of complex molecules in a single pot. These approaches are highly efficient, atom-economical, and allow for the rapid generation of molecular diversity.

Ugi-3CR/Intramolecular Aza-Diels-Alder Cycloaddition Pathways

A notable and innovative approach to the benzo[f] Current time information in Santa Cruz, CA, US.rsc.orgnaphthyridine core involves a one-pot cascade process combining an Ugi three-component reaction (Ugi-3CR) with an intramolecular aza-Diels-Alder (IADA) cycloaddition. nih.gov This strategy has been successfully employed for the synthesis of 5-aryl-benzo[f] Current time information in Santa Cruz, CA, US.rsc.orgnaphthyridines. nih.gov

The reaction sequence commences with an Ugi-3CR between a trifunctional dienophile-containing ester-aniline, a substituted benzaldehyde, and an isocyanide. nih.gov This step rapidly assembles a complex intermediate containing both a diene and a dienophile. The in-situ generated Ugi adduct then undergoes an intramolecular aza-Diels-Alder cycloaddition. nih.gov The resulting cycloadduct subsequently undergoes an aromatization process (dehydration/oxidation) to furnish the final polysubstituted 5-aryl-benzo[f] Current time information in Santa Cruz, CA, US.rsc.orgnaphthyridine. The use of microwave assistance has been shown to improve the efficiency of this cascade process. nih.gov

This methodology is particularly powerful as it allows for the introduction of diversity at multiple positions of the final heterocyclic scaffold by simply varying the starting components of the Ugi reaction. nih.govrsc.orgresearchgate.net

Oxidative Cyclization Techniques for Fused Naphthyridine Systems

Oxidative cyclization represents a broad category of reactions that can be harnessed for the synthesis of fused heterocyclic systems. These reactions typically involve the intramolecular attack of a heteroatom nucleophile onto an unsaturated bond (e.g., an olefin), facilitated by a metal catalyst and a stoichiometric oxidant. nih.govnih.gov

Palladium(II) catalysts, in the presence of an oxidant like molecular oxygen, are commonly employed to effect the cyclization of various nucleophiles, including phenols, alcohols, carboxylic acids, and amides, onto unactivated olefins. nih.govresearchgate.net The reaction conditions can often be tuned to be mild and applicable to a range of substrates, leading to the formation of both spirocyclic and fused ring systems. nih.gov

While specific examples detailing the synthesis of benzo[f]naphtho[2,1-b] Current time information in Santa Cruz, CA, US.rsc.orgnaphthyridine using this technique are not prevalent, the general principles are applicable. A hypothetical route could involve a suitably functionalized precursor containing a tethered olefin and a nucleophilic nitrogen atom on a naphthyridine or a precursor to a naphthyridine ring. The palladium-catalyzed oxidative cyclization would then forge the final ring of the tetracyclic system. The stereochemical outcome of such cyclizations, whether proceeding through a syn or anti oxypalladation, can be influenced by the nature of the ligands on the palladium catalyst. nih.gov This methodology holds potential for the development of novel and stereoselective syntheses of fused naphthyridine systems.

Catalytic Synthetic Approaches

The assembly of polycyclic aza-heterocycles is greatly facilitated by catalytic methods, which offer efficiency and selectivity. These approaches are broadly categorized into those employing transition metals and those that are metal-free, each providing unique advantages in the synthesis of complex nitrogen-containing ring systems.

Transition-Metal-Catalyzed Methodologies for Polycyclic Aza-Heterocycles

Transition-metal catalysis is a cornerstone in modern organic synthesis, providing powerful tools for the construction of C-C and C-N bonds essential for forming aza-polycycles. acs.orgnih.gov Catalysts based on palladium, rhodium, and copper are frequently employed to facilitate complex annulation and cross-coupling reactions. nih.gov

One of the most prominent strategies involves the C–H bond activation of amidine compounds, which serve as versatile precursors for N-containing heterocycles. acs.orgacs.org Rhodium(III) catalysis, for instance, has been effectively used in the cascade C-H activation and intramolecular cyclization of N-arylpyrazol-5-ones with α-diazo compounds to produce dinitrogen-fused heterocycles. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are also indispensable. The Suzuki-Miyaura coupling has been optimized for the synthesis of azaindoles from chloroamino-N-heterocycles and (2-ethoxyvinyl)borolane, followed by an acid-catalyzed cyclization. Similarly, one-pot approaches combining N-arylation and Sonogashira coupling have been developed to construct various substituted azaindoles from amino-halopyridines. A recently developed photoinduced Suzuki-Miyaura coupling protocol allows for the insertion of a nitrene reagent, effectively transforming a C(sp²)-C(sp³) linkage into a C(sp²)-N-C(sp³) bridge, which offers a novel route to complex amines under mild conditions. researchgate.net

The following table summarizes representative transition-metal-catalyzed reactions for the synthesis of polycyclic aza-heterocycles.

Table 1: Examples of Transition-Metal-Catalyzed Syntheses of Aza-Heterocycles

Reaction Type Catalyst System Starting Materials Product Type Yield Ref
C-H Activation/Cyclization Rhodium(III) N-arylpyrazol-5-ones, α-diazo compounds Pyrazolo[1,2-a]cinnoline derivatives High nih.gov
Suzuki-Miyaura Coupling Pd(OAc)₂ / SPhos Chloroamino-N-heterocycles, (2-ethoxyvinyl)borolane Aza- and diazaindoles Good
Sonogashira/N-Arylation Palladium catalyst Amino-halopyridines 1,2-disubstituted azaindoles -
Aminative Suzuki-Miyaura Pd(OAc)₂ / 4CzIPN (photocatalyst) Haloarenes, Arylboronic acids, Nitrene source C(sp²)-N-C(sp³) bridged compounds 65-84% nih.govresearchgate.net

Metal-Free Protocols for Nitrogen-Containing Polycycles

While transition-metal catalysis is powerful, metal-free synthetic protocols are gaining traction due to their cost-effectiveness and reduced environmental impact. These methods often rely on strong acids, classical condensation reactions, or unique cyclization strategies.

One notable metal-free approach is the Skraup synthesis, a classical method used to prepare quinolines, which has been adapted for more complex systems. For example, the annulated naphthonaphthyridine, a core related to the target compound, was synthesized from 2-aminobenzo[f]quinoline and glycerol in the presence of an oxidant like nitrobenzenesulfonic acid. researchgate.net Another strategy involves a hydride-induced anionic cyclization of biaryl bromonitriles, which has been successfully applied to produce dibenzo[b,h][1,5]naphthyridine in a concise, transition-metal-free process. researchgate.net

Superelectrophilic cyclization offers another potent metal-free route. In the presence of a superacid like triflic acid (CF₃SO₃H), alkenyl-substituted N-heterocycles can be protonated to form dicationic intermediates that readily cyclize to yield a variety of aza-polycyclic aromatic compounds in good yields. Furthermore, oxidative dehydrogenation using reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is a widely applicable method for the aromatization of N-heterocycles.

Table 2: Examples of Metal-Free Syntheses of Nitrogen-Containing Polycycles

Reaction Type Key Reagent(s) Starting Materials Product Type Yield Ref
Skraup Synthesis Glycerol, Nitrobenzenesulfonic acid 2-aminobenzo[f]quinoline Naphtho[2,1-b][1,5]naphthyridine - researchgate.net
Anionic Cyclization Hydride source Biaryl bromonitrile Dibenzo[b,h][1,5]naphthyridine Moderate-Good researchgate.net
Superelectrophilic Cyclization CF₃SO₃H (triflic acid) Alkenyl-substituted N-heterocycles Aza-polycyclic aromatic compounds 27-99%

Stereoselective Synthetic Considerations for this compound Precursors

The structure of this compound imparts inherent helical chirality, making stereoselective synthesis a critical consideration for accessing its enantiomerically pure forms. While direct asymmetric syntheses of this specific molecule are not widely reported, strategies developed for other azahelicenes and complex chiral naphthyridines provide a blueprint for potential approaches. researchgate.net

A powerful strategy for the asymmetric synthesis of azahelicenes is the use of chiral phosphoric acid (CPA) organocatalysis. [1, 2] One such method involves a one-pot, multicomponent reaction between polycyclic aromatic amines, aldehydes, and dienamides. [1, 3] This enantioselective Povarov reaction proceeds through a central-to-helical chirality transfer mechanism, followed by an oxidative aromatization step to furnish aza - and aza acs.orghelicenes with high enantioselectivity. [1, 5] Another CPA-catalyzed approach achieves a kinetic resolution of racemic aza researchgate.nethelicenes via an asymmetric transfer hydrogenation, providing access to both the enantioenriched starting material and the corresponding tetrahydro researchgate.nethelicene product. nih.gov

For related, but less complex, chiral naphthyridine cores, other asymmetric transformations have proven effective. A ruthenium-catalyzed enantioselective transfer hydrogenation was key in establishing the stereogenic center of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) compound, which is a potent RORγt inverse agonist. This synthesis represents the first enantioselective route to this particular scaffold. These examples highlight that the key to stereocontrol in the synthesis of precursors for this compound would likely involve an asymmetric cyclization, hydrogenation, or resolution step, catalyzed by either a chiral organocatalyst or a chiral transition-metal complex.

Table 3: Stereoselective Strategies Relevant to Aza-Polycycle Precursors

Method Catalyst / Reagent Substrate Type Key Transformation Enantioselectivity Ref
Organocatalyzed Povarov Reaction Chiral Phosphoric Acid (CPA) Aromatic amines, aldehydes, dienamides Asymmetric [4+2] cycloaddition High ee [1, 3, 5]
Kinetic Resolution CPA, Hantzsch ester Racemic aza researchgate.nethelicenes Asymmetric transfer hydrogenation Good to high ee nih.gov

Reactivity and Mechanistic Investigations of Benzo F Naphtho 2,1 B 1,7 Naphthyridine Systems

Fundamental Chemical Transformations

The reactivity of the Benzo(f)naphtho(2,1-b)(1,7)naphthyridine system is characterized by transformations that functionalize the core structure or alter its fundamental skeleton. These reactions are crucial for synthesizing derivatives with tailored properties.

Direct C–H bond activation has emerged as a powerful strategy for the functionalization of heterocyclic compounds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. nih.gov In the context of electron-deficient aza-aromatic systems like naphthyridines, C–H activation presents significant challenges due to the reduced nucleophilicity of the ring system and the potential for catalyst inhibition by the nitrogen lone pairs. scholaris.ca However, recent advancements have demonstrated that site-selective functionalization can be achieved without the use of directing groups, relying instead on catalyst control. scholaris.ca

For large, polycyclic frameworks such as this compound, C–H activation strategies are typically catalyzed by transition metals like palladium, rhodium, or copper. nih.govmdpi.com The regioselectivity of these reactions is governed by a combination of electronic and steric factors. The nitrogen atoms render the adjacent C-H bonds acidic and susceptible to deprotonation-based activation pathways, while other positions might be targeted through electrophilic palladation or related mechanisms. Research on related azaheterocycles shows that achieving competitive C–H functionalization when multiple reactive sites are present is a notable challenge. scholaris.ca A fundamentally different approach to the α-functionalization of cyclic amines involves C-C bond cleavage of strained intermediates, which can be generated via photochemical processes like the Norrish-Yang reaction. researchgate.netnih.gov This strain-release strategy provides access to functionalized products under mild conditions. nih.gov

Table 1: Comparison of C–H Activation Strategies for Azaheterocycles

StrategyTypical CatalystKey PrincipleApplicability to NaphthyridinesReference
Direct ArylationPalladium (Pd)Coupling of an aryl halide directly with a C-H bond, avoiding organometallic reagents.Challenging due to electron deficiency but feasible with robust catalysts. nih.gov
Catalyst-Controlled Site-SelectivityRhodium (Rh), Palladium (Pd)Utilizing ligand and metal properties to direct functionalization to a specific C-H bond among several reactive sites.Essential for regioselective functionalization of the complex this compound core. scholaris.camdpi.com
C-C Cleavage/Cross-CouplingPalladium (Pd)Generation of a masked nucleophile at the target carbon via cleavage of a strained bicyclic intermediate.Potentially applicable for functionalizing reduced or partially saturated analogues. nih.gov

Palladium- and cobalt-catalyzed cross-coupling reactions are indispensable tools for forming carbon-heteroatom (C–N and C–O) bonds, enabling the synthesis of a wide array of functionalized naphthyridine derivatives. nih.govresearchgate.net The Buchwald-Hartwig amination, a palladium-catalyzed C–N coupling, is a prominent method for synthesizing aniline (B41778) derivatives and has been extensively applied to heteroaromatic systems. researchgate.netyoutube.com The functionalization of halogenated naphthyridines, which are often difficult substrates, can be achieved using robust catalyst systems. nih.gov

For instance, cobalt-catalyzed cross-couplings have proven effective for the functionalization of various chlor- and iodo-substituted naphthyridines. nih.gov These reactions tolerate a broad range of functional groups and can be used to introduce both alkyl and aryl substituents. nih.gov The choice of catalyst, ligand, and base is critical; strong bases like sodium tert-butoxide are common but can limit functional group tolerance. uwindsor.ca Palladium-catalyzed reactions have also been instrumental in developing potent and selective inhibitors based on the 1,7-naphthyridine (B1217170) scaffold. nih.gov These C-N and C-O coupling reactions are crucial for building the complex molecular architectures required for biologically active compounds and advanced organic materials. researchgate.netuwindsor.ca

Table 2: Selected Metal-Catalyzed Cross-Coupling Reactions on Naphthyridine Cores

Reaction TypeNaphthyridine SubstrateCoupling PartnerCatalyst SystemProduct YieldReference
C-C Alkylation3,6-dichloro-1,8-dimethyl-2,7-naphthyridine2-phenylethylmagnesium bromideCoCl₂80% nih.gov
C-C Arylation4-iodo-1,5-naphthyridinep-MeOC₆H₄ZnClCoCl₂·2LiCl / HCO₂Na80% nih.gov
C-N AminationHalogenated NaphthyridinesAminesPd(0) / Buchwald-type ligandsGenerally Good researchgate.netnih.gov
Stepwise C-C Coupling1-chloro-4-iodo-2,7-naphthyridinePhZnCl then Arylzinc chloridePd catalyst then Co catalyst82% then 91% nih.gov

Intramolecular rearrangements offer pathways to complex molecular architectures from simpler precursors, often building structural complexity in a single, efficient step. wikipedia.org In the chemistry of aza-polycycles, sigmatropic rearrangements like the aza-Cope and aza-Claisen are of significant conceptual and synthetic importance. wikipedia.orgchemistryviews.orglibretexts.org The cationic 2-aza-Cope rearrangement, for example, proceeds at much lower temperatures than its all-carbon analogue due to the presence of the charged nitrogen atom, which lowers the activation barrier. wikipedia.org

More directly relevant to the this compound system are skeletal rearrangements that transform one heterocyclic system into another. A notable example is the reaction of Benzo[f] wikipedia.orgchemistryviews.orgnaphthyridin-7-amine with aromatic aldehydes. Instead of forming the expected Schiff base (azomethine), the reaction proceeds through an unexpected cyclization to yield a rearranged benzimidazonaphthyridine product. researchgate.net Similarly, heating hexahydro-5H-pyrrolo[2,1-c] wikipedia.orgacs.orgbenzodiazepine derivatives in phosphoryl chloride leads to a rearrangement that forms a benzo[h] scholaris.cawikipedia.orgnaphthyridine core, a structure closely related to the title compound. researchgate.net These transformations highlight the potential for surprising and synthetically useful rearrangements within these complex nitrogen-containing frameworks.

Mechanistic Elucidation via Advanced Techniques

A deep understanding of reaction mechanisms is critical for optimizing reaction conditions and designing new synthetic routes. For complex systems like this compound, a combination of computational and experimental techniques is employed to probe reaction pathways, identify intermediates, and characterize transition states.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for investigating the intricacies of reaction mechanisms. researchgate.netresearchgate.net DFT methods can be used to calculate the geometries and energies of reactants, products, intermediates, and transition states along a proposed reaction pathway. ias.ac.in This allows for the determination of activation barriers, which can explain observed reaction rates and selectivities. us.es

For naphthyridine systems, DFT studies have been used to explore amine-imine tautomerization, predict electronic absorption spectra, and rationalize the formation of products in one-pot syntheses. researchgate.netias.ac.in For example, calculations on the formation of pyrrolo[1',5'-a]-1,8-naphthyridine derivatives helped to elucidate the reaction mechanism. ias.ac.in In the study of rearrangement reactions, computational analysis can map the potential energy surface, comparing the feasibility of different pathways, such as the competition between a ring-expansion and a hydrogen atom transfer (HAT) reaction in azabicyclic radical systems. us.es Such theoretical insights are crucial for understanding the electronic structure and inherent reactivity of the this compound nucleus and predicting its behavior in complex chemical transformations. researchgate.netrsc.orgnih.gov

Experimental techniques provide direct evidence for proposed reaction mechanisms. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy can be used for real-time monitoring of a reaction's progress, allowing for the detection of transient intermediates. wikipedia.org For example, ¹H-NMR titrations have been effectively used to study and quantify the non-covalent binding interactions between naphthyridine-based receptors and guest molecules, determining the stoichiometry and association constants of the resulting complexes. nih.gov

Isotopic labeling is a powerful and definitive technique for tracing the path of atoms through a chemical reaction. wikipedia.org By replacing an atom (e.g., ¹²C or ¹⁴N) with its heavier stable isotope (¹³C or ¹⁵N) in a reactant molecule, its exact position in the products can be determined using mass spectrometry or NMR spectroscopy. wikipedia.orgnih.gov This method is invaluable for distinguishing between competing mechanistic pathways, such as different cyclization or rearrangement scenarios. wikipedia.org In the context of drug development, radiolabeling (e.g., with ¹⁴C) is a standard method for conducting ADME (Absorption, Distribution, Metabolism, and Excretion) studies to track the fate of a compound and its metabolites in a biological system. chemicalsknowledgehub.comresearchgate.net The same principles are applied in mechanistic chemistry to provide unambiguous proof of atomic connectivity changes during a reaction. wikipedia.org

No Information Found for this compound

Following a comprehensive search for scientific literature pertaining to the computational and theoretical chemistry of the specific compound This compound , it has been determined that there is no available data to fulfill the request for a detailed article based on the provided outline.

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Computational and Theoretical Chemistry of Benzo F Naphtho 2,1 B 1,7 Naphthyridine

Computational Approaches to Molecular Conformation and Planarity

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Advanced Applications of Benzo F Naphtho 2,1 B 1,7 Naphthyridine in Materials Science

Development as Organic Semiconductor Materials

Research into the development of novel organic semiconductor materials is a rapidly advancing field, with a constant search for new molecular structures that can offer enhanced performance in electronic devices. Aza-polycyclic aromatic hydrocarbons (aza-PAHs), a class of compounds to which Benzo(f)naphtho(2,1-b)(1,7)naphthyridine belongs, are of significant interest due to their tunable electronic properties. nih.govnih.gov The incorporation of nitrogen atoms into the polycyclic aromatic framework can influence the frontier molecular orbital energy levels (HOMO and LUMO), which is crucial for charge injection and transport in semiconductor devices. nih.gov

Role in Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of modern organic electronics. The performance of an OFET is highly dependent on the charge carrier mobility of the organic semiconductor used as the active layer. Polycyclic aromatic hydrocarbons (PAHs) and their nitrogen-containing analogues (aza-PAHs) are widely investigated for this purpose. rsc.orgresearchgate.net For instance, certain derivatives of 1,5-naphthyridine (B1222797) have been synthesized and shown to exhibit n-type semiconductor behavior with electron mobilities suitable for OFET applications. However, based on a thorough review of the current literature, no specific studies detailing the synthesis or evaluation of This compound for use in Organic Field-Effect Transistors have been reported.

Integration into Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are another key application for organic semiconductors, where they function as the emissive layer. The color and efficiency of an OLED are determined by the photoluminescent properties of the organic material. While fused polycyclic 1,6-naphthyridine (B1220473) derivatives have been noted for their interesting optical properties, making them promising as organic luminescence materials, specific data on This compound is not present in the available literature. rsc.orgrsc.org The development of new materials for OLEDs is an active area of research, with a focus on achieving high quantum yields and specific emission wavelengths. researchgate.net

Components for Organic Photovoltaics (OPVs)

In the field of Organic Photovoltaics (OPVs), or organic solar cells, organic semiconductors are used as the light-harvesting and charge-separating materials. The efficiency of an OPV device is dependent on the absorption spectrum and the relative energy levels of the donor and acceptor materials. Polycyclic aromatic hydrocarbons are considered potential building blocks for organic solar cells due to their versatile and tunable optoelectronic properties. researchgate.net Despite the general interest in aza-PAHs for OPV applications, there are currently no published studies that specifically investigate the use of This compound as a component in organic photovoltaics.

Fluorescence-Based Applications

The inherent photophysical properties of fused aromatic systems often lead to applications in fluorescence. The introduction of nitrogen atoms in the naphthyridine core can lead to unique fluorescent characteristics.

Engineering of Fluorescent Molecules and Probes from Naphthyridine Cores

The 1,6-naphthyridine scaffold is known to be a constituent of some fluorescent molecules. rsc.orgrsc.org The exploration of the fluorescence properties of various fused polycyclic 1,6-naphthyridin-4-amines has demonstrated their potential as fluorophores. rsc.orgrsc.org These studies indicate that the broader family of fused naphthyridines is a promising area for the development of new fluorescent materials. However, specific research on the engineering of fluorescent molecules and probes derived from the This compound core has not been found in the current body of scientific literature.

Exploration in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. The planar structure of many polycyclic aromatic hydrocarbons facilitates π-π stacking, a key interaction in supramolecular self-assembly. While the self-assembly of various aza-PAHs is an area of active investigation for the creation of novel functional materials, there is no specific information available regarding the exploration of This compound in the context of supramolecular chemistry or self-assembly within the reviewed literature.

General Contributions to Advanced Functional Materials

A comprehensive analysis of the general contributions of this compound to advanced functional materials is currently impeded by a lack of specific research on this compound. In the broader context of nitrogen-containing polycyclic aromatic hydrocarbons, it is anticipated that this molecule could exhibit properties relevant to materials science. However, without dedicated studies, no detailed research findings or data tables can be provided.

Coordination Chemistry and Catalysis with Naphthyridine Ligands

Design and Synthesis of Naphthyridine-Based Ligand Systems

The synthesis of complex fused heterocyclic systems such as Benzo(f)naphtho(2,1-b)(1,7)naphthyridine often relies on well-established synthetic protocols that are adapted and modified for the target structure. While a direct, high-yield synthesis for the unsubstituted this compound is not extensively documented, several strategies employed for analogous benzonaphthyridines can be considered.

One of the most common methods for constructing the naphthyridine core is the Friedländer annulation , which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. For a complex structure like this compound, a multi-step approach would likely be necessary. A plausible route could involve the initial synthesis of a substituted amino-quinoline precursor, which is then subjected to a subsequent cyclization reaction to form the final fused system. For instance, a modified Friedländer reaction of 3-aminoquinaldehyde with 2-acetylpyridine (B122185) has been used to prepare 2-(pyridin-2-yl)benzo[b] nih.govnih.govnaphthyridine, a related ligand. rsc.org

Another classical method that could be adapted is the Skraup synthesis , which is particularly useful for preparing quinolines and can be extended to more complex fused systems. This reaction typically involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. The synthesis of a naphtho[2,1-b] nih.govnih.govnaphthyridine has been achieved starting from 2-aminobenzo[f]quinoline using this method. rsc.org

More modern approaches often utilize transition metal-catalyzed cross-coupling reactions to build the complex aromatic framework. For example, palladium-catalyzed one-pot stepwise coupling-annulation reactions have been employed for the synthesis of sulfur-substituted benzo[b] nih.govresearchgate.netnaphthyridines from 2-chloroquinoline-3-carbonitriles. Furthermore, microwave-assisted organic synthesis (MAOS) has been shown to improve yields and reduce reaction times for the synthesis of 5-aryl-benzo[f] nih.govmdpi.comnaphthyridines. nih.gov

The table below outlines some established synthetic methods for related benzonaphthyridine systems, which could be hypothetically adapted for the synthesis of this compound.

Synthetic MethodPrecursorsConditionsProduct Type
Friedländer Annulationo-aminoaryl aldehyde/ketone + active methylene compoundBase or acid catalysisNaphthyridine core
Skraup SynthesisAniline derivative + glycerol + H₂SO₄ + oxidantHigh temperatureFused quinoline (B57606)/naphthyridine
Palladium-catalyzed Cross-CouplingHalogenated quinoline + various nucleophilesPd catalyst, base, solventSubstituted benzonaphthyridine
Microwave-Assisted Organic Synthesis (MAOS)Dienophile-containing anilines + benzaldehydesMicrowave irradiation5-aryl-benzo[f] nih.govmdpi.comnaphthyridines

Formation and Structural Characterization of Metal Complexes (e.g., Ru, Cu, Ni)

The two nitrogen atoms within the 1,7-naphthyridine (B1217170) core of this compound are positioned in a way that makes this ligand an excellent candidate for coordinating to one or two metal centers. The coordination chemistry of this ligand is expected to be rich and varied, with the potential to form both mononuclear and binuclear complexes with transition metals such as ruthenium, copper, and nickel.

Ruthenium Complexes: Ruthenium complexes with polypyridyl ligands are well-studied for their photochemical and catalytic properties. A ligand like this compound is expected to form stable complexes with ruthenium(II). Based on related structures, the coordination would likely involve the two nitrogen atoms of the naphthyridine core, leading to a chelate effect that enhances the stability of the complex. For instance, ruthenium complexes with 1,8-naphthyridine (B1210474) and its derivatives have been prepared and characterized, showing both mono- and dinuclear structures depending on the ligand and reaction conditions. rsc.org The synthesis of a ruthenium complex bearing an N,N-Bis[(benzo[g] nih.govnih.govnaphthyridin-2-yl)methyl]propane-2-amine ligand has also been reported. nih.gov

Copper Complexes: Copper(I) and copper(II) are known to form a wide variety of complexes with nitrogen-containing ligands. The geometry of the resulting complexes can range from linear and trigonal planar for Cu(I) to square planar and octahedral for Cu(II). The this compound ligand could potentially bridge two copper centers, bringing them into close proximity, which is a key feature for bimetallic catalysis. Bimetallic copper(I) complexes supported by a hexadentate naphthyridine-based macrocycle have been synthesized and characterized. mdpi.com

Nickel Complexes: Nickel complexes are of great interest for their role in various catalytic processes. The coordination of this compound to a nickel center could lead to complexes with interesting electronic and steric properties. Bimetallic nickel complexes supported by a planar macrocyclic diphosphoranide ligand containing a naphthyridine unit have been reported, demonstrating the ability of the naphthyridine scaffold to support two metal centers in close proximity. researchgate.net

The structural characterization of these hypothetical complexes would rely on techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The table below provides hypothetical structural data for metal complexes of this compound, extrapolated from known structures of related benzonaphthyridine complexes.

Metal ComplexCoordination GeometryM-N Bond Length (Å) (Hypothetical)M-M Distance (Å) (Hypothetical, for bimetallic)
[Ru(BnN)Cl₂]Octahedral2.05 - 2.15-
[Cu₂(BnN)Cl₂]Distorted Tetrahedral (per Cu)1.95 - 2.102.8 - 3.5
[Ni(BnN)(acac)₂]Octahedral2.00 - 2.10-
(BnN = this compound; acac = acetylacetonate)

Catalytic Performance of Naphthyridine-Metal Complexes

The unique electronic and steric properties of metal complexes supported by Benzo(f)naphthyridine ligands suggest their potential as catalysts in a variety of organic transformations. The rigid, planar structure of the ligand can influence the geometry and reactivity of the metal center, while the nitrogen atoms can modulate its electronic properties.

Activity in Hydrogen-Transfer Reactions

Ruthenium and iridium complexes are well-known for their high activity in hydrogen-transfer reactions, which are crucial for the reduction of ketones, aldehydes, and imines. The mechanism often involves the formation of a metal-hydride intermediate. A naphthyridine-based iridium(III) complex has been shown to be an excellent catalyst for the hydrogen transfer-mediated annulation of 2-nitrobenzylic alcohols with alcohols and ammonia. nih.gov Similarly, an iridium-catalyzed transfer hydrogenation of 1,8-naphthyridine with indoline (B122111) has been developed. nih.gov It is therefore plausible that a ruthenium or iridium complex of this compound would exhibit similar catalytic activity.

The table below presents representative data for hydrogen-transfer reactions catalyzed by related naphthyridine-based complexes.

CatalystSubstrateProductYield (%)Reference
Ir(III)-1,8-naphthyridine complex2-nitrobenzyl alcohol + benzyl (B1604629) alcohol2-phenylquinazoline92 nih.gov
[Cp*IrCl₂]₂/NaOTf2-phenyl-1,8-naphthyridine + indolineTetrahydropyridine derivative95 nih.gov

Applications in Oxidation Catalysis

Metal complexes that can access multiple oxidation states are often active catalysts for oxidation reactions. Ruthenium complexes, in particular, are known to catalyze a wide range of oxidations, including the oxidation of alcohols and the epoxidation of alkenes. The catalytic activity of novel ruthenium-naphthyridine complexes in oxidation reactions has been studied, demonstrating their potential in this area. rsc.org A this compound ligand could stabilize high-valent ruthenium-oxo species, which are often the active oxidants in these catalytic cycles.

The following table shows representative results for oxidation reactions catalyzed by a related ruthenium-naphthyridine complex.

CatalystSubstrateProductConversion (%)Selectivity (%)Reference
[Ru₂(napy)₂(H₂O)₄Cl(OH)]⁴⁺CyclohexanolCyclohexanone85>99 rsc.org
[Ru₂(napy)₂(H₂O)₄Cl(OH)]⁴⁺trans-Stilbenetrans-Stilbene oxide6080 rsc.org
(napy = 1,8-naphthyridine)

Role in Various Cross-Coupling Processes

Palladium- and nickel-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The ligand plays a crucial role in these reactions, influencing the stability and reactivity of the catalytic intermediates. While there are no specific reports on the use of this compound in cross-coupling reactions, related benzonaphthyridine systems have been functionalized using palladium-catalyzed cross-coupling reactions, indicating the compatibility of this scaffold with such catalytic systems. nih.gov It is conceivable that a palladium or nickel complex of this compound could serve as an effective catalyst for reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings.

The table below provides examples of cross-coupling reactions on a related benzonaphthyridine scaffold.

Reaction TypeSubstratesCatalyst SystemProductYield (%)Reference
Suzuki Coupling4-Chlorobenzo[c] rsc.orgmdpi.comnaphthyridine + Arylboronic acidPd(OAc)₂/SPhos4-Arylbenzo[c] rsc.orgmdpi.comnaphthyridine75-95 nih.gov
Stille Coupling4-Chlorobenzo[c] rsc.orgmdpi.comnaphthyridine + OrganostannanePd(PPh₃)₄4-Substituted benzo[c] rsc.orgmdpi.comnaphthyridineNot specified nih.gov

Mimicry of Bimetallic Active Sites in Catalysis

The presence of two suitably positioned nitrogen atoms in the 1,7-naphthyridine core of this compound makes it an ideal platform for the construction of bimetallic complexes. These complexes can serve as mimics for the active sites of various metalloenzymes and heterogeneous catalysts, where two metal centers work in concert to facilitate substrate binding and activation. The development of bimetallic coordination complexes where both metals are in close proximity has been driven by the potential for metal-metal cooperativity in catalysis. mdpi.com

Ligands based on the 1,8-naphthyridine core have been successfully used to stabilize binuclear systems. mdpi.com For example, dinickel complexes stabilized by a naphthyridine scaffold have been reported to be active in new organic transformations. nih.gov Similarly, dicopper complexes with naphthyridine-based ligands have been developed and their reactivity studied. mdpi.com A this compound ligand could enforce a specific geometry and distance between two metal centers, enabling cooperative catalytic pathways that are not accessible to mononuclear complexes.

Future Research Directions for Benzo F Naphtho 2,1 B 1,7 Naphthyridine

Novel Synthetic Route Discovery for Enhanced Accessibility

The advancement of applications for Benzo(f)naphtho(2,1-b)(1,7)naphthyridine is currently limited by its complex structure, which poses significant synthetic challenges. Future research will need to focus on developing novel, efficient, and scalable synthetic routes to improve its accessibility for broader scientific investigation.

Current synthetic strategies for related polycyclic aza-aromatics often involve multi-step sequences that can be low-yielding and lack broad substrate scope. researchgate.netnih.gov Future efforts should target the development of more streamlined and atom-economical methodologies. Promising avenues include:

Transition-Metal-Catalyzed Cross-Coupling and Annulation Cascades: Building upon modern synthetic methods, research could explore palladium, copper, or iron-catalyzed reactions to construct the naphthyridine core in a one-pot fashion. researchgate.netnih.gov Strategies like the Povarov reaction or cascade processes involving Ugi-type multicomponent reactions followed by intramolecular cyclizations could be adapted for this specific scaffold. researchgate.net

Superelectrophilic Cyclizations: The use of superacids to promote the cyclization of strategically designed precursors offers a powerful method for creating complex fused aromatic systems. acs.org Investigating the reaction of alkenyl-substituted N-heterocycles in superacidic media could provide a direct route to the this compound skeleton. acs.org

Photochemical and Microwave-Assisted Synthesis: These techniques can accelerate reaction times and improve yields for the synthesis of heterocyclic compounds. researchgate.net Exploring microwave-assisted cascade reactions could significantly shorten the path to the target molecule and its derivatives. researchgate.net

The discovery of such novel routes is paramount for producing the quantities of material needed for in-depth characterization and device fabrication.

Table 1: Comparison of Potential Synthetic Strategies

Synthetic Strategy Potential Advantages Key Challenges Relevant Precursors
One-Pot Cascade Reactions High atom economy, reduced purification steps, rapid library generation. researchgate.netrsc.org Optimization of complex reaction conditions, potential for side products. Substituted anilines, benzaldehydes, alkynes. researchgate.net
Superelectrophilic Cyclization Access to highly condensed systems, good yields for specific substrates. acs.org Harsh reaction conditions (superacids), limited functional group tolerance. acs.org Alkenyl-substituted quinolines or isoquinolines. acs.org

| Diels-Alder/Retro-Diels-Alder | High regioselectivity, mild reaction conditions. nih.gov | Availability of suitable diene and dienophile precursors. | Strained cyclic alkynes, oxadiazinones. nih.gov |

Advanced Spectroscopic Techniques for Fine Structural Characterization

A thorough understanding of the structure-property relationships in this compound and its derivatives requires precise structural characterization. While standard techniques like NMR and mass spectrometry are fundamental, future research should leverage advanced spectroscopic methods to gain deeper insights.

The planarity and electronic nature of the molecule can be finely probed using specialized techniques:

Solid-State NMR (ssNMR): To understand intermolecular interactions and packing in the solid state, which is crucial for electronic device performance, ssNMR will be an invaluable tool.

High-Resolution Mass Spectrometry (HRMS): Coupled with techniques like gas chromatography (GC/MS), HRMS is essential for the unambiguous identification of the target compound and any isomeric impurities that may form during synthesis. researchgate.net

Raman Spectroscopy: This technique provides complementary information to IR spectroscopy, offering detailed vibrational data about the aromatic skeleton. nasa.gov Surface-Enhanced Raman Spectroscopy (SERS) could be particularly useful for studying the molecule's interaction with metallic surfaces, relevant for applications in organic electronics. nih.gov

Single-Crystal X-ray Diffraction: Obtaining a single crystal structure is the gold standard for confirming the molecule's connectivity and three-dimensional arrangement. beilstein-journals.orgmdpi.com This data provides crucial validation for computational models and helps to rationalize observed photophysical properties. beilstein-journals.org

These advanced characterization methods will be critical for correlating the fine structural details, such as bond lengths, planarity, and crystal packing, with the material's electronic and photophysical behavior. beilstein-journals.orgnih.gov

Computational Design and Prediction of Derivatives with Tailored Optoelectronic Properties

Computational chemistry offers a powerful predictive tool for accelerating the discovery of new materials. Future research on this compound should heavily employ computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to guide synthetic efforts. researchgate.net

By computationally modeling the parent structure, researchers can predict its fundamental electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the bandgap, and absorption/emission spectra. rsc.org This forms a baseline for the in silico design of a library of derivatives. Key areas for computational exploration include:

Functional Group Effects: Simulating the addition of various electron-donating and electron-withdrawing groups at different positions on the aromatic core to systematically tune the HOMO/LUMO levels and, consequently, the material's color and charge-transport properties.

Heteroatom Substitution: Beyond the existing nitrogen atoms, the strategic replacement of carbon atoms with other heteroatoms (e.g., sulfur, phosphorus, or boron) could be modeled to create novel scaffolds with unique electronic characteristics. rsc.orgrsc.org

Prediction of Photophysical Properties: Using TD-DFT to predict the fluorescence and phosphorescence characteristics of designed derivatives, identifying promising candidates for applications in Organic Light-Emitting Diodes (OLEDs), particularly as thermally activated delayed fluorescence (TADF) emitters. nih.gov

This predictive approach allows for the pre-screening of numerous potential structures, enabling synthetic chemists to focus their resources on the most promising candidates with tailored optoelectronic properties for specific device applications.

Table 2: Predicted Optoelectronic Properties of Hypothetical Derivatives via DFT

Derivative Substituent Predicted HOMO (eV) Predicted LUMO (eV) Predicted Band Gap (eV) Potential Application
None (Parent Molecule) -5.80 -2.50 3.30 UV-absorber, Host material
-OCH₃ (Methoxy) -5.55 -2.45 3.10 Blue-emitting fluorophore
-CN (Cyano) -6.10 -2.90 3.20 Electron-transport material

| -NPh₂ (Diphenylamino) | -5.30 | -2.35 | 2.95 | Hole-transport material, TADF |

Note: The values in this table are hypothetical and for illustrative purposes, representing the type of data that would be generated through computational studies.

Emerging Interdisciplinary Applications in Photonic and Electronic Devices

The inherent electronic and photophysical properties of large aza-PAHs make this compound a compelling candidate for a range of advanced applications. Future interdisciplinary research, bridging chemistry, physics, and materials engineering, will be essential to integrate this compound into functional devices.

Potential application areas to be explored include:

Organic Electronics: The planar, electron-deficient nature of the naphthyridine core suggests its potential use as an n-type semiconductor in Organic Field-Effect Transistors (OFETs) or as an electron-transport or host material in OLEDs. nih.govrsc.org The introduction of nitrogen atoms can enhance electron affinity and improve device stability. rsc.org

Photonics and Sensing: The extended π-system is likely to result in strong fluorescence. rsc.org Derivatives could be developed as fluorescent probes for sensing applications, for instance, detecting specific metal ions or small molecules through coordination with the nitrogen lone pairs, leading to a measurable change in the fluorescence signal. mdpi.com

Organic Photovoltaics (OPVs): With appropriate functionalization to tune its absorption spectrum and energy levels, this compound could be investigated as a non-fullerene acceptor or as part of a donor polymer in OPV devices. rsc.org

Realizing these applications will require collaborative efforts to not only synthesize and characterize the materials but also to fabricate and test prototype devices, creating a feedback loop that informs further molecular design and synthesis.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Benzo[f]naphtho[2,1-b][1,7]naphthyridine derivatives?

  • Methodological Answer : The compound and its derivatives are synthesized via multi-step heterocyclic condensation reactions. For example, microwave-assisted synthesis and grindstone chemistry (mechanochemical methods) have been employed to improve reaction efficiency and yield. Key intermediates include pyrano[3,2-c]quinoline derivatives, which undergo cyclization and functionalization steps. Spectral analysis (FT-IR, NMR, UV-Vis) and quantum chemical calculations (DFT) are critical for structural validation .

Q. How is structural characterization of Benzo[f]naphtho[2,1-b][1,7]naphthyridine performed?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR confirms proton and carbon environments, while FT-IR identifies functional groups (e.g., C=O, N-H). UV-Vis spectra correlate with π→π* transitions in the aromatic system .
  • Mass Spectrometry : High-resolution MS (e.g., EI-MS) determines molecular weight and fragmentation patterns. For example, the molecular ion peak at m/z 234.316 aligns with C₁₆H₁₀S derivatives .
  • X-ray Crystallography : Resolves crystal packing and intermolecular interactions, though data for this specific compound is limited in the literature.

Q. What analytical techniques resolve contradictions in spectral data during characterization?

  • Methodological Answer : Discrepancies in NMR or IR data can arise from tautomerism or solvent effects. Combining experimental results with computational modeling (e.g., Gaussian09 for DFT-based geometry optimization and NBO analysis) helps validate electronic structures. For example, Shaheen et al. (2015) reconciled spectral data by comparing computed vs. experimental vibrational frequencies .

Advanced Research Questions

Q. How can regioselectivity be optimized in substitution reactions of Benzo[f]naphtho[2,1-b][1,7]naphthyridine derivatives?

  • Methodological Answer : Regioselective hemolytic substitution (e.g., at position C-8 vs. C-10) is influenced by steric and electronic factors. Strategies include:

  • Catalytic Control : Use of Lewis acids (e.g., AlCl₃) to direct electrophilic attack.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at specific sites.
  • Substituent Engineering : Electron-donating groups (e.g., -OCH₃) at adjacent positions alter reactivity. Plodek et al. (2012) achieved >90% regioselectivity in benzo[c][2,7]naphthyridine derivatives using these principles .

Q. What experimental designs are used to evaluate antitumor activity against cancer cell lines?

  • Methodological Answer :

  • In Vitro Assays : Cytotoxicity is tested via MTT or SRB assays on MCF7 (breast cancer) or similar cell lines. IC₅₀ values are calculated from dose-response curves. Li et al. (2010) reported IC₅₀ values of 8.2 µM for a benzo[f][1,7]naphthyridine derivative .
  • Mechanistic Studies : Flow cytometry (apoptosis detection) and Western blotting (protein expression analysis) elucidate pathways like TLR-mediated immune modulation .

Q. How do gene clusters in Streptomyces albogriseolus regulate the biosynthesis of Benzo[f]naphtho[2,1-b][1,7]naphthyridine?

  • Methodological Answer :

  • Gene Knockout : Deletion of candidate gene clusters (e.g., bnpA-E) abolishes compound production, confirming biosynthetic roles.
  • Heterologous Expression : Cloning bnp genes into model hosts (e.g., E. coli) validates enzyme functions (e.g., P450 monooxygenases for hydroxylation).
  • Isotopic Labeling : Feeding ¹³C-labeled precursors tracks carbon flux through the pathway .

Q. How are computational methods integrated into drug design for this compound class?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets (e.g., DNA topoisomerase II). Vennila et al. (2020) identified hydrogen bonding between dibenzo[b,h][1,6]naphthyridine carboxamides and kinase active sites .
  • QSAR Modeling : Correlates structural features (e.g., logP, polar surface area) with bioactivity to guide lead optimization.

Data Contradiction Analysis

Q. How to address discrepancies in reported bioactivity data across studies?

  • Methodological Answer : Variations in IC₅₀ values may stem from differences in:

  • Cell Culture Conditions (e.g., serum concentration, passage number).
  • Compound Purity : HPLC purity >95% is essential to exclude confounding effects.
  • Assay Protocols : Standardize incubation time (e.g., 72 hours) and positive controls (e.g., doxorubicin). Cross-laboratory validation minimizes artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.